molecular formula C22H22N2O3 B2634883 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one CAS No. 1023551-31-6

3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B2634883
CAS No.: 1023551-31-6
M. Wt: 362.429
InChI Key: GZNDENPWEVLRAB-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of methoxy groups on the phenyl ring and a methyl group on the indazole ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the indazole core. The methylation of the indazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroindazole derivatives.

    Substitution: Halogenated indazole compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    3,4-Dimethoxyphenylacetonitrile: Shares the methoxyphenyl group but has a nitrile functional group.

Uniqueness

3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other methoxy-substituted compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-24-17-11-16(14-7-5-4-6-8-14)12-18(25)21(17)22(23-24)15-9-10-19(26-2)20(13-15)27-3/h4-10,13,16H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNDENPWEVLRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CC(C2)C3=CC=CC=C3)C(=N1)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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